3-Amino-3-cyclopropylpropanenitrile
Description
3-Amino-3-cyclopropylpropanenitrile (CAS 58196-47-7; MFCD00060285) is a nitrile-containing compound featuring a cyclopropyl group and a primary amine on the same carbon atom. Its structure combines the steric constraints of the cyclopropane ring with the electron-withdrawing nitrile group, influencing its reactivity and physicochemical properties. The compound is listed in catalogs as a discontinued product , but its derivatives, such as this compound hydrochloride (CAS 1270405-54-3), are noted in databases . Key applications include its use as an intermediate in organic synthesis, particularly in the preparation of cyclopropane-containing pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
3-amino-3-cyclopropylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-3-6(8)5-1-2-5/h5-6H,1-3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWFQXWRJKRCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclopropylpropanenitrile can be achieved through several methods. One common approach involves the reaction of cyclopropylmethylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of specific catalysts and solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-cyclopropylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Amino-3-cyclopropylpropanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclopropylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Propanenitrile Derivatives with Varied Amino Substituents
Compounds such as 3-(Cyclopentylamino)propanenitrile (9d) and 3-(Phenylamino)propanenitrile (9h) share the propanenitrile backbone but differ in amino substituents .
Key Findings :
Cyclopropylamine Derivatives with Alternative Backbones
Compounds like 2-Amino-2-cyclopropylacetic acid hydrochloride (CAS 1219429-81-8) and (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride (CAS 1038393-52-0) retain the cyclopropylamine moiety but differ in functional groups .
Key Findings :
Substituent Effects on Reactivity and Stability
- Morpholine Derivatives: 3-[(3-Morpholinopropyl)amino]propanenitrile (CAS 102440-39-1) incorporates a morpholine ring, enhancing solubility in aqueous media due to its oxygen heteroatom . This contrasts with the hydrophobic cyclopropyl group in this compound.
Data Table: Comparative Properties of Selected Analogs
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